molecular formula C9H6Br2N4O2 B6344609 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-04-6

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344609
CAS No.: 1240572-04-6
M. Wt: 361.98 g/mol
InChI Key: WNBYSRXGWKIZGP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at positions 3 and 5, and a 3-nitrophenylmethyl group at position 1

Scientific Research Applications

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate in a polar solvent such as DMF.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Reduction: 3,5-Dibromo-1-[(3-aminophenyl)methyl]-1H-1,2,4-triazole.

    Oxidation: Oxidized derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
  • 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole
  • 3,5-Dibromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a 3-nitrophenylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYSRXGWKIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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